N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide
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Overview
Description
N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide typically involves a multi-step process. One common method includes the reaction of 4-methylbenzylamine with phenylacetylene under specific conditions. The reaction is often catalyzed by a palladium-based catalyst and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines in a polar solvent
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N1-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methylphenyl)methyl]-N-phenylacetamide
- N-[(4-Methylphenyl)methyl]-N-phenylpropionamide
- N-[(4-Methylphenyl)methyl]-N-phenylbutyramide
Uniqueness
N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
827314-38-5 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-phenylbut-2-enediamide |
InChI |
InChI=1S/C18H18N2O2/c1-14-7-9-15(10-8-14)13-19-17(21)11-12-18(22)20-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
PFTIANUXYCWBEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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